molecular formula C6H7ClF3NO B13588806 1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride

Cat. No.: B13588806
M. Wt: 201.57 g/mol
InChI Key: ZZNUEIXOEKKOHV-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride is an organic compound that belongs to the class of trifluoromethyl-substituted furans

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-trifluoromethylfuran with methanamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylfuran oxides, while substitution reactions may produce various substituted furans .

Scientific Research Applications

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7ClF3NO

Molecular Weight

201.57 g/mol

IUPAC Name

[2-(trifluoromethyl)furan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-2H,3,10H2;1H

InChI Key

ZZNUEIXOEKKOHV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CN)C(F)(F)F.Cl

Origin of Product

United States

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